

# Application Note: Protocol for Microinjection of Fluo-3FF Salt

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## Compound of Interest

Compound Name: *Fluo-3FF (potassium salt)*

Cat. No.: *B593708*

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## Introduction: The Rationale for Fluo-3FF Microinjection

The precise measurement of intracellular calcium ( $\text{Ca}^{2+}$ ) dynamics is fundamental to understanding a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis.[1][2] Fluorescent  $\text{Ca}^{2+}$  indicators are indispensable tools for these investigations.[3] Among these, Fluo-3FF, a di-fluorinated analog of Fluo-3, stands out for its uniquely low affinity for  $\text{Ca}^{2+}$ . [4] This characteristic makes it the ideal probe for studying cellular compartments or events associated with high  $\text{Ca}^{2+}$  concentrations that would saturate higher-affinity indicators like Fluo-3 or Fluo-4.[4][5][6]

While cell-permeant acetoxymethyl (AM) ester forms of dyes are common, direct microinjection of the membrane-impermeant salt form (e.g., potassium salt) offers distinct advantages.[7] Microinjection provides precise control over the initial intracellular concentration, bypasses issues related to incomplete de-esterification, and ensures the indicator is delivered directly to the cytosol of the target cell. This method is particularly powerful for single-cell analyses, allowing for unequivocal interpretation of  $\text{Ca}^{2+}$  signals from a specific, targeted cell.

This application note provides a comprehensive, field-tested protocol for the preparation and microinjection of Fluo-3FF salt into cultured mammalian cells for the subsequent imaging of high-concentration  $\text{Ca}^{2+}$  transients.

## Why Choose Fluo-3FF?

- **Low Calcium Affinity:** With a dissociation constant (Kd) for Ca<sup>2+</sup> of approximately 42 μM, Fluo-3FF is perfectly suited for measuring high Ca<sup>2+</sup> levels (in the μM to mM range) found in organelles like the endoplasmic or sarcoplasmic reticulum.[4]
- **Large Dynamic Range:** Fluo-3FF is virtually non-fluorescent in the absence of Ca<sup>2+</sup> and exhibits a substantial increase in fluorescence intensity upon binding, providing a high signal-to-background ratio.[5][6][8]
- **Visible Light Excitation:** Compatible with the standard 488 nm laser line, Fluo-3FF minimizes potential phototoxicity associated with UV-excitable dyes and allows for co-imaging with other fluorescent proteins.[6][9]

Table 1: Comparative Properties of Common Calcium Indicators

Indicator	Dissociation Constant (Kd) for Ca <sup>2+</sup>	Excitation Max (nm)	Emission Max (nm)	Key Feature
Fluo-3FF	~42 μM[4]	~506 nm[4]	~526 nm[4]	Low affinity, ideal for high Ca <sup>2+</sup> concentrations.
Fluo-4	~345 nM[10][11]	~494 nm[10]	~516 nm[10]	High affinity, brighter than Fluo-3.[11][12]
Fura-2	~224 nM[10]	~340/380 nm[10]	~510 nm[10]	Ratiometric dye for quantitative measurements. [5]
Rhod-2	~570 nM[10]	~553 nm	~576 nm	Red-shifted, suitable for multiplexing with green fluorophores.

## Part 1: Preparation of Fluo-3FF Injection Solution

Scientific integrity starts with meticulous preparation. The quality and purity of the injection solution are paramount to successful experiments and cell viability.

## Materials and Reagents

- Fluo-3FF, potassium salt (ensure high purity,  $\geq 90\%$ )
- Nuclease-free water (injection grade)
- Potassium chloride (KCl)
- MOPS or HEPES buffer salt
- 0.2  $\mu\text{m}$  syringe filters
- Sterile microcentrifuge tubes

## Protocol 1.1: Preparation of 10 mM Fluo-3FF Stock Solution

**Causality:** A concentrated, aqueous stock solution is necessary for accurate dilution into the final injection buffer. Using a buffer like MOPS or HEPES helps maintain a stable pH, which is critical as the  $K_d$  of many indicators is pH-sensitive.[3]

- **Weighing:** Carefully weigh out the required amount of Fluo-3FF potassium salt in a sterile microcentrifuge tube.
- **Solubilization:** Add a small volume of high-purity, nuclease-free water to create a concentrated paste. Add more water stepwise while vortexing gently until the salt is fully dissolved. Expert Tip: Gentle warming to  $37^\circ\text{C}$  can aid dissolution, but avoid overheating.
- **Final Volume:** Adjust the final volume with nuclease-free water to achieve a 10 mM stock concentration.
- **Storage:** Aliquot the stock solution into small, single-use volumes (e.g., 5-10  $\mu\text{L}$ ) to minimize freeze-thaw cycles. Store protected from light at  $-20^\circ\text{C}$ .

## Protocol 1.2: Preparation of Injection Buffer and Final Working Solution

Causality: The injection buffer must be osmotically balanced and free of contaminants to prevent cell stress or death.[13] A simple buffer of KCl and a pH stabilizer is often sufficient and less likely to interfere with cellular signaling than complex media. Filtering the final solution removes any micro-particulates that could clog the fine tip of the micropipette.[14]

Table 2: Injection Buffer Composition (100 mL)

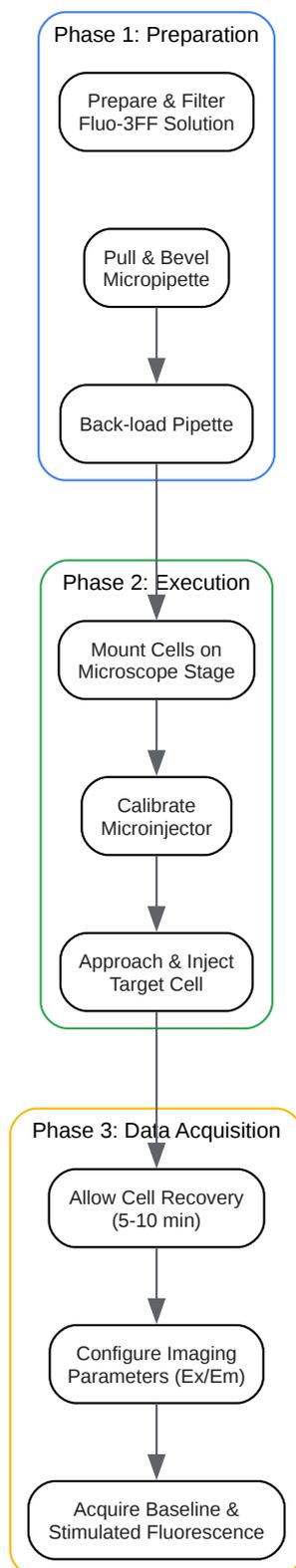
Component	Final Concentration	Amount	Purpose
KCl	150 mM	1.12 g	Osmotic balance
MOPS	10 mM	0.21 g	pH buffering (pH 7.2)
Nuclease-free H <sub>2</sub> O	-	to 100 mL	Solvent

- Prepare Injection Buffer: Dissolve KCl and MOPS in nuclease-free water. Adjust the pH to 7.2.
- Dilute Fluo-3FF: Thaw a single aliquot of the 10 mM Fluo-3FF stock solution. Dilute it with the prepared injection buffer to a final working concentration. A typical starting concentration is 100-200  $\mu$ M. The optimal concentration should be empirically determined to provide a strong signal without causing Ca<sup>2+</sup> buffering artifacts.
- Final Filtration: Immediately before back-loading the micropipette, filter the final working solution through a 0.2  $\mu$ m syringe filter into a fresh, sterile microcentrifuge tube. This is a critical step to prevent needle clogging.[14]

## Part 2: Microinjection and Imaging Workflow

This section outlines the process from pulling micropipettes to acquiring fluorescence data.

### Diagram: Experimental Workflow



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Caption: Workflow from solution preparation to data acquisition.

## Protocol 2.1: Micropipette and System Setup

- **Pipette Pulling:** Pull glass capillary tubes using a micropipette puller to create tips with an inner diameter of  $\sim 0.5 \mu\text{m}$ . The ideal tip size provides a balance between ease of cell penetration and minimizing cell damage.
- **Back-Loading:** Carefully back-load 2-3  $\mu\text{L}$  of the filtered Fluo-3FF working solution into the pulled micropipette using a microloader tip. Ensure no air bubbles are introduced.
- **System Assembly:** Mount the loaded micropipette onto the micromanipulator. Apply positive pressure to the pipette to prevent clogging and create a fluid stream.
- **Cell Culture:** Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Ensure cells are sub-confluent to easily identify and target single cells.

## Protocol 2.2: The Microinjection Procedure

- **Targeting:** Under microscopic view, bring the micropipette tip close to the target cell.
- **Penetration:** Gently advance the pipette to dimple the cell membrane. A quick, firm tap on the micromanipulator or a brief "buzz" from a piezo-driven manipulator will facilitate penetration into the cytoplasm.
- **Injection:** Once inside, inject a small volume of the Fluo-3FF solution using a calibrated pressure pulse from a microinjector (e.g., FemtoJet®, Eppendorf). The injection volume should be minimal, typically  $<5\%$  of the cell volume, to avoid excessive dilution of cytosolic components or physical damage. Successful injection is often confirmed by a slight, transient swelling of the cell.
- **Withdrawal & Recovery:** Immediately and smoothly withdraw the pipette. Allow the injected cell to recover for at least 10-15 minutes before imaging to allow for dye equilibration and recovery from the injection process.

## Protocol 2.3: Fluorescence Imaging

- **Microscope Setup:** Use an inverted fluorescence microscope equipped with a sensitive camera (sCMOS or EMCCD).

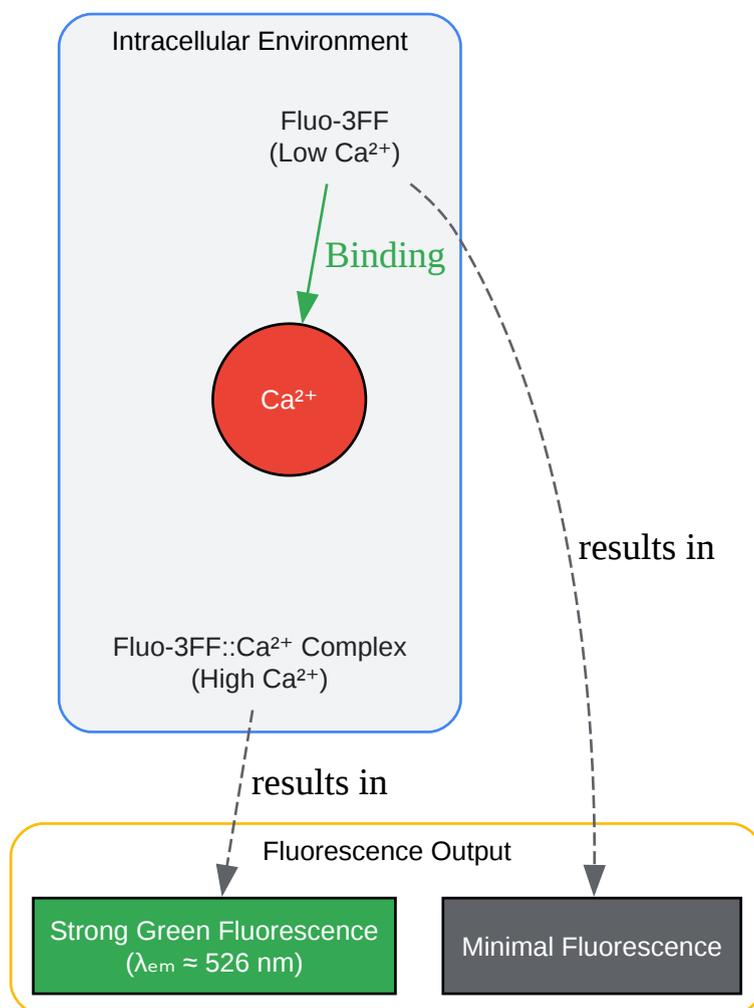
- Filter Sets: Use a standard FITC/GFP filter set.
  - Excitation: 488/20 nm
  - Emission: 525/50 nm
- Data Acquisition:
  - Capture a baseline fluorescence image ( $F_0$ ) of the resting cell.
  - Initiate a time-lapse recording.
  - Apply a stimulus (e.g., agonist, ionophore) to induce a  $Ca^{2+}$  transient.
  - Record the change in fluorescence intensity ( $F$ ) over time.
  - Self-Validation: As a positive control, at the end of the experiment, apply a  $Ca^{2+}$  ionophore like ionomycin in the presence of extracellular  $Ca^{2+}$  to determine the maximum fluorescence ( $F_{max}$ ).

## Part 3: Data Analysis and Troubleshooting

### Data Presentation

The primary output of these experiments is the change in fluorescence intensity over time, which is directly proportional to the change in intracellular  $Ca^{2+}$  concentration. Data are typically presented as a ratio of fluorescence relative to the baseline ( $F/F_0$ ).

### Diagram: Fluo-3FF $Ca^{2+}$ Binding Mechanism



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Caption: Fluo-3FF fluorescence increases upon binding to Ca<sup>2+</sup>.

## Troubleshooting

Table 3: Common Issues and Solutions

Problem	Potential Cause(s)	Recommended Solution(s)
Micropipette Clogging	- Particulates in the injection solution. - Protein precipitation at the tip.	- Re-filter the injection solution (0.2 $\mu\text{m}$ filter) immediately before use. <sup>[14]</sup> - Increase positive pressure slightly. - Use freshly pulled pipettes for each experiment.
Low Cell Survival Rate	- Pipette tip is too large. - Injection volume is too high. - Contaminated injection buffer. - Excessive injection pressure.	- Pull finer tips; if necessary, bevel the tip. - Reduce injection duration/pressure. - Use fresh, sterile, high-purity reagents for the buffer. <sup>[13]</sup> - Calibrate the injector to deliver the smallest possible volume.
No/Weak Fluorescent Signal	- Injection failure. - Incorrect filter set. - Photobleaching. - Fluo-3FF concentration too low.	- Confirm successful injection by co-injecting a low concentration of a fluorescent dextran. - Verify excitation/emission filters match Fluo-3FF's spectra (~506/526 nm). <sup>[4]</sup> - Reduce excitation light intensity and/or exposure time. - Increase the Fluo-3FF concentration in the injection buffer (e.g., to 500 $\mu\text{M}$ ).
High Background Fluorescence	- Autofluorescence from cell media or culture dish. - Dye leakage from adjacent damaged cells.	- Image cells in a clear, buffered salt solution (e.g., HBSS) instead of phenol red-containing media. - Ensure the target cell is healthy and not surrounded by compromised cells.

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